
2-Chloro-6-methylbenzene-1-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-6-methylbenzene-1-sulfonyl fluoride is an organic compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a benzene ring substituted with a chlorine atom at the 2-position and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-methylbenzene-1-sulfonyl fluoride typically involves the fluorination of the corresponding sulfonyl chloride. One common method is the reaction of 2-Chloro-6-methylbenzene-1-sulfonyl chloride with a fluorinating agent such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using sulfur tetrafluoride or other fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-6-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, to introduce additional substituents on the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Nucleophilic Substitution: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: Nitro, sulfonyl, and halogenated derivatives of the benzene ring
Wissenschaftliche Forschungsanwendungen
2-Chloro-6-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Chemical Biology: The compound is employed in the study of enzyme inhibitors and as a probe for investigating biological pathways involving sulfonyl fluoride groups.
Medicinal Chemistry: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Materials Science: The compound is used in the preparation of functional materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Chloro-6-methylbenzene-1-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to the inhibition of enzyme activity. The compound can target specific enzymes or receptors, modulating their activity and affecting various biological pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-methylbenzene-1-sulfonyl fluoride: Similar structure with the chlorine atom at the 2-position and the methyl group at the 5-position.
2-Chloro-6-methylbenzene-1-sulfonyl chloride: The sulfonyl chloride analog of the compound.
Uniqueness
2-Chloro-6-methylbenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity compared to its sulfonyl chloride analog. The sulfonyl fluoride group is more stable and less prone to hydrolysis, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
CAS-Nummer |
432-22-4 |
|---|---|
Molekularformel |
C7H6ClFO2S |
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
2-chloro-6-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
JFPGTYVBZNNIIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Cl)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1H-1,2,3-Triazol-1-yl)methyl]morpholine](/img/structure/B13188814.png)

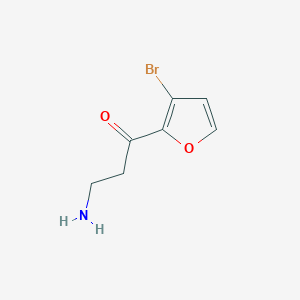

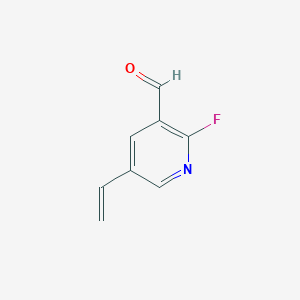

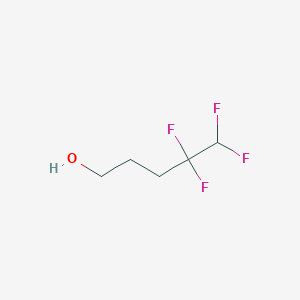

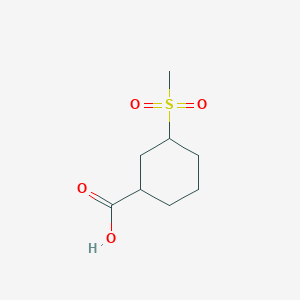
![(2S)-2-(2-{[(tert-butoxy)carbonyl]amino}ethanesulfonyl)propanoic acid](/img/structure/B13188876.png)

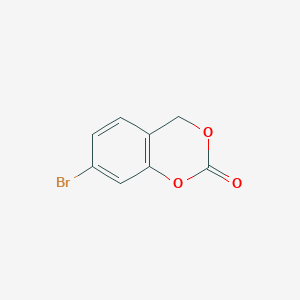

![1-(Propan-2-YL)-1H,4H,5H,6H,7H-pyrazolo[3,4-C]pyridine](/img/structure/B13188902.png)
